molecular formula C16H26ClNO2 B1664331 Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride CAS No. 13724-19-1

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride

Cat. No.: B1664331
CAS No.: 13724-19-1
M. Wt: 299.83 g/mol
InChI Key: YFPJSQUPJGICQN-UHFFFAOYSA-N
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Description

Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride: is a bioactive chemical compound with the molecular formula C16H26ClNO2 and a molecular weight of 299.84 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride involves several steps, including the introduction of the amino and octyloxy groups to the acetophenone core. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The process would include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This reaction can convert the compound into its corresponding alcohols or amines.

    Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in studies involving cellular processes and biochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Acetophenone: The parent compound, which lacks the amino and octyloxy groups.

    4’-Aminoacetophenone: A similar compound with an amino group at the para position.

    2’-Methoxyacetophenone: A similar compound with a methoxy group at the ortho position.

Uniqueness: Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride is unique due to the presence of both the amino and octyloxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other acetophenone derivatives.

Properties

CAS No.

13724-19-1

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

1-(5-amino-2-octoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-3-4-5-6-7-8-11-19-16-10-9-14(17)12-15(16)13(2)18;/h9-10,12H,3-8,11,17H2,1-2H3;1H

InChI Key

YFPJSQUPJGICQN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)C.[Cl-]

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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